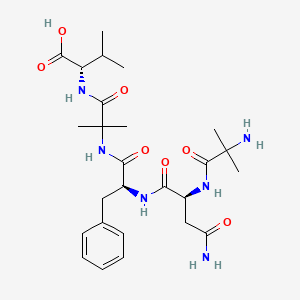
L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl- is a complex peptide compound composed of several amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often utilizing automated synthesizers to streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions
L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can be used to reduce disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Wissenschaftliche Forschungsanwendungen
L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as part of peptide-based vaccines.
Industry: Utilized in the development of novel materials and biotechnological processes
Wirkmechanismus
The mechanism of action of L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl- involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valine: An essential amino acid involved in protein synthesis and muscle metabolism.
L-Phenylalanine: A precursor to neurotransmitters such as dopamine and norepinephrine.
L-Asparagine: Involved in the synthesis of glycoproteins and other proteins
Uniqueness
Its combination of amino acids allows for diverse interactions and functionalities not found in simpler peptides .
Eigenschaften
CAS-Nummer |
781629-87-6 |
|---|---|
Molekularformel |
C26H40N6O7 |
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[(2-amino-2-methylpropanoyl)amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H40N6O7/c1-14(2)19(22(36)37)31-24(39)26(5,6)32-21(35)16(12-15-10-8-7-9-11-15)29-20(34)17(13-18(27)33)30-23(38)25(3,4)28/h7-11,14,16-17,19H,12-13,28H2,1-6H3,(H2,27,33)(H,29,34)(H,30,38)(H,31,39)(H,32,35)(H,36,37)/t16-,17-,19-/m0/s1 |
InChI-Schlüssel |
VEKFMJIXNMTPHG-LNLFQRSKSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)C(C)(C)N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


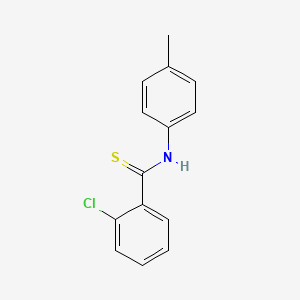
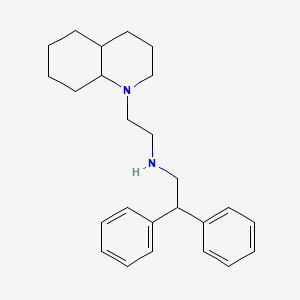

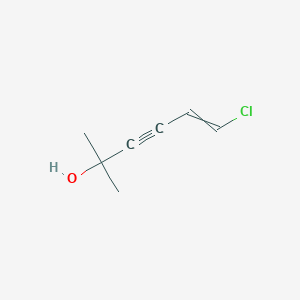
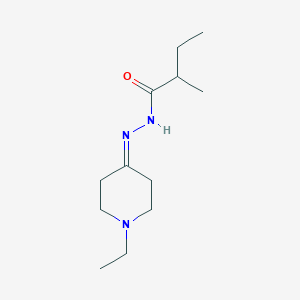
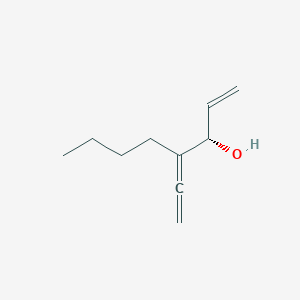
![Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14233553.png)

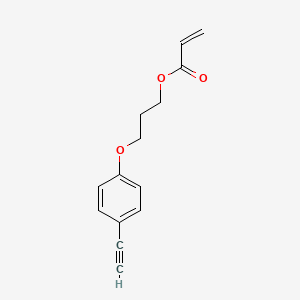


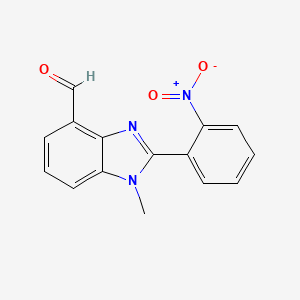
![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)
